molecular formula C5H12O B2520457 tert-Butyl methyl ether-d12 CAS No. 284487-64-5

tert-Butyl methyl ether-d12

Cat. No.: B2520457
CAS No.: 284487-64-5
M. Wt: 100.223
InChI Key: BZLVMXJERCGZMT-MGKWXGLJSA-N
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Description

It is a colorless liquid with a molecular weight of 100.22 g/mol and a boiling point of 55-56°C . The compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and spectroscopic applications.

Mechanism of Action

Target of Action

Tert-Butyl Methyl Ether-d12, also known as Tert-Butyl Methyl Ether, primarily targets the central nervous system and the respiratory system . It is readily absorbed after inhalation exposure and ingestion, and is distributed rapidly in the organism .

Mode of Action

This compound interacts with its targets by being absorbed readily after inhalation exposure and ingestion. The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism. Tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Biochemical Pathways

The metabolism of this compound involves the initial attack by a monooxygenase, often characterized as a cytochrome P450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of Tert-Butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .

Pharmacokinetics

This compound has a molecular weight of 100.22 and a density of 0.840 g/mL at 25 °C . It is volatile, with a boiling point of 55-56 °C . Absorbed this compound and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .

Result of Action

Exposure to this compound can lead to irritation of the mucous membranes of the upper respiratory tract and adverse effects on the central nervous system . In animals, the acute toxicity of the substance was found to be low for all administration routes. The symptoms of intoxication are mainly irritative effects and central nervous depression .

Action Environment

This compound is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The environmental factors such as temperature, pH, and coexisting anions can affect the removal efficiency of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl ether-d12 can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3 under anhydrous conditions . The reaction proceeds as follows:

(CD3)3CO+CD3I(CD3)3COCD3+I(CD3)3CO^- + CD3I \rightarrow (CD3)3COCD3 + I^- (CD3)3CO−+CD3I→(CD3)3COCD3+I−

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound involves the same principles as the laboratory synthesis but on a larger scale. The process requires high-purity deuterated reagents and stringent control of reaction conditions to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl ether-d12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Strong nucleophiles such as sodium hydride or lithium diisopropylamide.

Major Products Formed

    Acidic Cleavage: Deuterated alcohol and deuterated alkyl halide.

    Oxidation: Deuterated carbonyl compounds.

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

tert-Butyl methyl ether-d12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl ether-d12 is unique due to its deuterium labeling, which makes it particularly valuable in analytical and spectroscopic applications. The presence of deuterium atoms allows for the study of isotope effects and provides a distinct advantage in NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVMXJERCGZMT-MGKWXGLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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